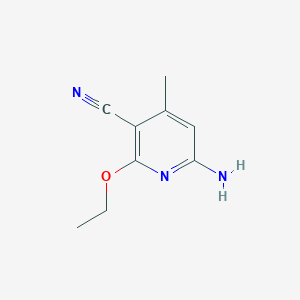

6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis and Advanced Materials Science

The pyridine nucleus is a ubiquitous six-membered heteroaromatic ring found in numerous natural products, such as certain vitamins and alkaloids. nih.gov In contemporary organic synthesis, pyridine derivatives are fundamental scaffolds for the development of pharmaceuticals and agrochemicals. nbinno.comyoutube.com The pyridine ring often serves as a bioisostere for phenyl groups in drug design, influencing a molecule's biological activity and pharmacokinetic properties. nbinno.com The simple 2-aminopyridine (B139424) moiety, in particular, is a low molecular weight, highly functionalized scaffold used extensively in the creation of diverse biological molecules. rsc.org

Beyond the life sciences, pyridine derivatives have significant applications in materials science. They are used as precursors for functional nanomaterials, ligands for organometallic catalysts, and components in the manufacture of dyes and polymers. nih.govyoutube.comresearchgate.net The coordinative ability of the pyridine nitrogen atom is crucial in the development of materials for applications ranging from contaminant capture to the self-assembly of block copolymers. researchgate.net Furthermore, theoretical studies have investigated pyridine derivatives as potential high-energy materials. researchgate.net

Historical Development and Evolution of Synthetic Strategies for Multifunctionalized Pyridines

The synthesis of the pyridine ring has been a subject of chemical research for over a century. slideserve.com The first synthesis of a heteroaromatic compound was achieved by William Ramsay in 1876, who produced pyridine from acetylene (B1199291) and hydrogen cyanide. wikipedia.org A major breakthrough in creating pyridine derivatives came in 1881 with the multi-component reaction developed by Arthur Rudolf Hantzsch, which typically uses a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.orgwikipedia.org This method, initially producing a dihydropyridine (B1217469) that is subsequently oxidized, remains a classic approach. wikipedia.orgijnrd.org Another foundational method, the Chichibabin pyridine synthesis, was reported in 1924 and involves the condensation of aldehydes and ketones with ammonia. wikipedia.org

Over the years, these classical methods have been refined, and numerous new strategies have emerged. The Kröhnke pyridine synthesis, discovered in 1961, involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds and an ammonia source. nih.gov Modern approaches often focus on improving efficiency, regioselectivity, and functional group tolerance under milder conditions. morressier.com These include multicomponent reactions using enaminones as key precursors, which provide simple and clean access to substituted 2-aminopyridines. nih.gov Other innovative strategies involve the use of pyridine N-oxides as starting materials, which can be transformed into 2-aminopyridines through practical, two-step protocols with excellent regioselectivity. morressier.comacs.org

Structural Attributes and Reactivity Potential of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile as a Key Intermediate

This compound (CAS No. 894804-37-6) is a highly substituted pyridine derivative that embodies the characteristics of a versatile synthetic intermediate. chemicalbook.comalchempharmtech.com Its structure features a confluence of functional groups that offer multiple avenues for chemical transformation.

| Property | Data |

| CAS Number | 894804-37-6 |

| Molecular Formula | C9H11N3O |

| Molecular Weight | 177.20 g/mol |

| Canonical SMILES | CCOC1=NC(C)=C(C(=C1N)C#N) |

The reactivity of this compound is dictated by the interplay of its substituents:

2-Aminopyridine Core : The amino group at the 6-position makes the molecule a derivative of 2-aminopyridine, a well-established building block in medicinal chemistry and heterocycle synthesis. rsc.orgmorressier.com This group is nucleophilic and can participate in a variety of coupling and condensation reactions.

3-Carbonitrile Group : The nitrile (cyano) group is a potent electron-withdrawing group and a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or an amide, reduction to an amine, or participate in cycloaddition reactions to form other heterocyclic rings. nih.gov

Ethoxy and Methyl Groups : The electron-donating ethoxy group at the 2-position and the methyl group at the 4-position modulate the electronic properties of the pyridine ring, influencing its reactivity in substitution reactions. nih.gov

The combination of a nucleophilic amino group and an electrophilic nitrile group on the same pyridine ring makes this compound a prime candidate for constructing more complex, often fused, heterocyclic systems. The synthesis of related 2-oxo-dihydropyridine-3-carbonitriles often proceeds through intermediates formed from reactions involving active methylene (B1212753) nitriles, highlighting the importance of the cyano group in the formation of the pyridine ring itself. researchgate.net

Overview of Major Research Avenues Pertaining to this compound and Related Scaffolds

The synthetic utility of this compound and structurally related scaffolds points toward several major research avenues. The primary application lies in its role as a key intermediate for the synthesis of more complex molecules with significant biological or material properties.

Medicinal Chemistry and Drug Discovery : The 2-aminopyridine scaffold is a privileged structure in drug discovery. rsc.org Derivatives are explored as antibacterial, anticancer, and anti-inflammatory agents. nih.gov The specific substitution pattern of this compound makes it an attractive starting point for generating libraries of novel compounds for high-throughput screening. For instance, related aminocyanopyridine and quinoline (B57606) scaffolds are used as intermediates in the synthesis of kinase inhibitors for cancer therapy. chemdad.com

Synthesis of Fused Heterocycles : The molecule is well-suited for intramolecular and intermolecular reactions to create fused ring systems. The amino and nitrile groups can react with appropriate bifunctional reagents to construct bicyclic and polycyclic heterocycles, which are often of interest for their pharmacological properties. nih.gov

Materials Science : While less explored, pyridine derivatives are integral to materials science. nih.gov The functional groups on this compound could be used to anchor the molecule to polymer backbones or to coordinate with metal ions, opening possibilities for the development of new functional polymers, sensors, or catalytic materials.

The strategic placement of multiple reactive sites on a stable aromatic core ensures that this compound will continue to be a valuable tool for chemists in academia and industry.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-3-13-9-7(5-10)6(2)4-8(11)12-9/h4H,3H2,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEFQNRYCVLZCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=N1)N)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469569 | |

| Record name | 6-AMINO-2-ETHOXY-4-METHYLPYRIDINE-3-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894804-37-6 | |

| Record name | 6-AMINO-2-ETHOXY-4-METHYLPYRIDINE-3-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Amino 2 Ethoxy 4 Methylpyridine 3 Carbonitrile and Its Analogs

Chemo- and Regioselective Synthesis of the Pyridine (B92270) Core

The construction of the polysubstituted pyridine ring with precise control over the arrangement of functional groups is a key challenge. Several synthetic strategies have been developed to achieve this, including cyclocondensation reactions, multicomponent reactions, and methods involving the elaboration of precursors using transition metal-catalyzed cross-coupling reactions.

Cyclocondensation Approaches

Cyclocondensation reactions provide a powerful tool for the formation of the pyridine nucleus from acyclic precursors. A prominent strategy involves the condensation of β-enaminonitriles with active methylene (B1212753) compounds. These reactions proceed through a series of condensation, cyclization, and aromatization steps to yield highly functionalized pyridines. nih.govacs.org

The Guareschi-Thorpe condensation is a classic example, typically involving the reaction of cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base to yield a 2-pyridone derivative. While not directly yielding the target 2-ethoxy compound, this method provides a key intermediate that can be subsequently converted to the desired product. The versatility of this approach allows for the introduction of various substituents on the pyridine ring by choosing appropriately substituted starting materials.

| Precursor 1 | Precursor 2 | Conditions | Product | Reference |

| Cyanoacetamide | 1,3-Diketone/3-Ketoester | Base | 3-Cyano-2(1H)-pyridone | nih.gov |

Table 1: Guareschi-Thorpe Condensation for Pyridone Synthesis

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules in a single step. For the synthesis of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile and its analogs, a one-pot condensation of an aldehyde, malononitrile, an alcohol, and a source of ammonia (B1221849) or an amine can be envisioned.

Several studies have reported the synthesis of structurally related 2-amino-3,5-dicarbonitrile pyridine derivatives through multicomponent approaches. For instance, the reaction of aldehydes, malononitrile, and thiophenols has been shown to produce 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. wpmucdn.comnih.gov Similarly, the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles has been achieved through a one-pot, two-step reaction involving an aldehyde, malononitrile, and a suitable nitrogen source. mdpi.com These examples highlight the potential of MCRs to assemble the core structure of the target molecule efficiently. A four-component reaction involving acetaldehyde, malononitrile, ethanol, and a suitable cyanoacetamide derivative could potentially lead to the desired product directly.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Class | Reference |

| Aldehyde | Malononitrile | Thiophenol | - | Zn(II) or Cd(II) MOFs | 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitriles | wpmucdn.comnih.gov |

| Aldehyde | Malononitrile | N-Alkyl-2-cyanoacetamide | - | Microwave irradiation | 6-Amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | mdpi.com |

| Aldehyde | Ketone | Malononitrile | Ammonium acetate | Copper Nanoparticles | 2-Amino-3-cyanopyridine (B104079) Derivatives | scielo.br |

Table 2: Examples of Multicomponent Reactions for the Synthesis of Highly Substituted Pyridines

Transition Metal-Catalyzed Cross-Coupling Methods for Precursors

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis of complex pyridine precursors that can be subsequently cyclized.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is widely used to create C-C bonds. In the context of pyridine synthesis, it can be employed to couple fragments that will later form the pyridine ring. For example, a suitably functionalized vinylboronic ester could be coupled with a halo-enamine or halo-enaminonitrile, with the resulting diene system undergoing a subsequent cyclization. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govbohrium.comresearchgate.netnih.govrsc.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is a powerful method for constructing C(sp)-C(sp²) bonds. For the synthesis of pyridine precursors, a Sonogashira coupling could be used to introduce an alkyne moiety, which can then participate in a cyclization reaction. The resulting alkynylpyridines are versatile intermediates for further transformations. acs.orgnih.govscirp.orgsoton.ac.ukwikipedia.org

Heck Reaction: The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. It can be utilized to construct complex acyclic precursors that can then undergo an intramolecular cyclization to form the pyridine ring. The intramolecular Heck reaction is a particularly powerful strategy for the formation of cyclic and heterocyclic systems. wikipedia.orgnih.govresearchgate.netorganic-chemistry.orgwikipedia.org

| Reaction | Catalyst | Reactant 1 | Reactant 2 | Bond Formed | Reference |

| Suzuki-Miyaura | Palladium | Organoboron Compound | Organic Halide | C-C | nih.govnih.gov |

| Sonogashira | Palladium/Copper | Terminal Alkyne | Aryl/Vinyl Halide | C(sp)-C(sp²) | acs.orgscirp.org |

| Heck | Palladium | Alkene | Unsaturated Halide | C-C | wikipedia.orgorganic-chemistry.org |

Table 3: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions for Precursor Synthesis

Functional Group Interconversions and Derivatization Strategies at the Amino (C6), Ethoxy (C2), Methyl (C4), and Carbonitrile (C3) Positions

Once the core pyridine structure is established, further diversification can be achieved by modifying the functional groups at various positions.

Amination and Amide Formation Reactions

The amino group at the C6 position is a key site for derivatization. It can undergo various reactions to introduce new functionalities and modulate the properties of the molecule.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Microwave-assisted acylation has been shown to be an efficient method for the monoacylation of aminopyridine derivatives. nih.gov The choice of acylating agent allows for the introduction of a wide range of substituents.

Amide Bond Formation: Direct coupling of the amino group with carboxylic acids can be achieved using standard coupling reagents. Recent advances have also focused on the development of catalytic methods for amide bond formation to improve efficiency and sustainability. unimi.itrsc.orgucl.ac.uk

| Starting Material | Reagent | Product | Conditions | Reference |

| 7-Amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines | Acid Chlorides | 7-Acylamino derivatives | Microwave, Pyridine | nih.gov |

| Amino Porphyrins | Carboxylic Acid/Isothiocyanate | Amides | Room Temperature | rsc.org |

Table 4: Examples of Amide Formation from Aminopyridines

Etherification and Alkoxylation Routes

The ethoxy group at the C2 position is a defining feature of the target molecule. Its introduction is a critical step in the synthesis.

Alkylation of 2-Pyridones: A common and effective method for the synthesis of 2-alkoxypyridines is the O-alkylation of the corresponding 2-pyridone tautomer. 2-Pyridones are ambident nucleophiles and can undergo both N- and O-alkylation. The regioselectivity of the alkylation can be influenced by factors such as the alkylating agent, base, and solvent. The use of specific alkylating agents, such as Meerwein's salt (triethyloxonium tetrafluoroborate), can favor O-alkylation to yield the desired 2-ethoxypyridine. Alternatively, reacting a 2-pyridone with an alkyl halide in the presence of a suitable base can also provide the 2-alkoxy derivative, although mixtures of N- and O-alkylated products may be obtained. nih.govacs.orgmdpi.comnih.govresearchgate.net

Nucleophilic Substitution of 2-Halopyridines: 2-Alkoxypyridines can also be prepared by the nucleophilic aromatic substitution of a 2-halopyridine with an alkoxide. For instance, reacting 2-chloropyridine (B119429) or 2-bromopyridine (B144113) with sodium ethoxide can yield the corresponding 2-ethoxypyridine. This method is particularly useful when the corresponding 2-halopyridine is readily available.

| Starting Material | Reagent | Product | Key Considerations | Reference |

| 2-Pyridone | Alkyl Halide/Base | 2-Alkoxypyridine/N-Alkyl-2-pyridone | Control of N- vs. O-alkylation | researchgate.net |

| 2-Halopyridine | Sodium Ethoxide | 2-Ethoxypyridine | Availability of starting material | nih.gov |

Table 5: Synthetic Routes to 2-Alkoxypyridines

Nitrile Group Transformations (e.g., Hydrolysis, Reduction, Cyclization Reactions)

The nitrile group in this compound is a versatile functional handle that can be converted into various other groups, significantly broadening the synthetic utility of the parent molecule. Key transformations include hydrolysis, reduction, and cyclization.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a primary amide or a carboxylic acid. For instance, analogous 2-chloro-3-cyano-4-methylpyridine has been converted to the corresponding 3-amido compound by treatment with concentrated sulfuric acid at elevated temperatures. Further hydrolysis can then yield the carboxylic acid, providing a pathway to a different class of pyridine derivatives.

Reduction: The reduction of the nitrile moiety offers a direct route to aminomethylpyridines. Potent hydride reagents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation, converting the nitrile into a primary amine after an aqueous workup. chemistrysteps.comslideshare.net This reaction proceeds via nucleophilic hydride attack on the nitrile carbon, forming an intermediate imine salt which is further reduced. chemistrysteps.com While LiAlH₄ is highly effective, other catalytic hydrogenation methods can also be employed, sometimes offering different chemoselectivity. ochemacademy.com

Cyclization Reactions: The juxtaposition of the amino and cyano groups at the 2- and 3-positions of the pyridine ring provides a powerful platform for constructing fused heterocyclic systems. This intramolecular potential allows for the synthesis of bicyclic structures like pyrido[2,3-d]pyrimidines. A common method involves the reaction of 2-amino-3-cyanopyridine derivatives with formamide, which acts as a source of the additional carbon and nitrogen atoms required to close the pyrimidine (B1678525) ring. organic-chemistry.org This cyclization is a key step in creating complex scaffolds for various applications.

| Transformation | Reagents/Conditions | Product Functional Group |

| Hydrolysis | Conc. H₂SO₄, heat | Amide, Carboxylic Acid |

| Reduction | 1. LiAlH₄, THF2. H₂O workup | Primary Amine (-CH₂NH₂) |

| Cyclization | Formamide, heat | Fused Pyrimidine Ring |

Methyl Group Functionalization

The methyl group at the C4 position, while seemingly simple, is also a site for various chemical modifications. Its reactivity is analogous to that of a benzylic methyl group, making it susceptible to deprotonation and subsequent reaction with electrophiles.

One common strategy involves the deprotonation of the methyl group using a strong base, such as n-butyllithium (n-BuLi), at low temperatures. The resulting carbanion is a potent nucleophile that can react with a range of electrophiles. For example, reaction with aldehydes, like acetaldehyde, leads to the formation of a hydroxyethyl (B10761427) side chain. This extends the carbon skeleton and introduces a new functional group that can be further manipulated. Other electrophiles can be used to introduce different functionalities, offering a broad scope for creating diverse analogs.

Green Chemistry Principles and Sustainable Synthetic Routes for Pyridine-3-carbonitriles

The synthesis of pyridine-3-carbonitriles is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijarsct.co.inatiner.gr

Solvent-Free and Aqueous Medium Reactions

A significant advancement in the green synthesis of 2-amino-3-cyanopyridine derivatives is the move away from volatile and often toxic organic solvents. ijarsct.co.in Researchers have developed methods that proceed under solvent-free conditions or in benign media like water. One-pot multicomponent reactions are particularly well-suited for solvent-free approaches, where the neat reactants are mixed with a catalyst. organic-chemistry.org Additionally, syntheses in aqueous media have been successfully demonstrated, utilizing water as a safe, non-flammable, and environmentally friendly solvent. These methods not only reduce pollution but can also simplify product isolation.

Catalyst Development for Enhanced Efficiency and Selectivity (e.g., Heterogeneous Catalysts, Organocatalysis)

Catalysis is a cornerstone of green chemistry, and significant efforts have been directed towards developing efficient, selective, and reusable catalysts for pyridine synthesis. biosynce.com

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, which greatly simplifies their removal from the reaction mixture and allows for easy recycling. Examples include nanostructured diphosphates (e.g., Na₂CaP₂O₇) and magnetic core-shell nanocomposites (e.g., Fe₃O₄@MCM-41/Melamine). These materials have shown high efficacy in catalyzing the one-pot synthesis of 2-amino-3-cyanopyridines, offering high yields and the ability to be recovered and reused multiple times without significant loss of activity. organic-chemistry.org

Organocatalysis: Small organic molecules can also act as efficient catalysts, avoiding the use of potentially toxic or expensive metals. For instance, natural products such as betaine (B1666868) and guanidine (B92328) carbonate have been employed as catalysts in the synthesis of related aminopyridone dinitriles. These organocatalysts are often biodegradable and operate under mild conditions. biosynce.com

| Catalyst Type | Example | Key Advantages |

| Heterogeneous | Na₂CaP₂O₇ (Nanostructured) | Reusable, easy separation, environmentally friendly. organic-chemistry.org |

| Heterogeneous | Fe₃O₄@MCM-41/Melamine | Magnetically recoverable, reusable, effective in water. |

| Organocatalyst | Betaine, Guanidine Carbonate | Metal-free, often biodegradable, mild reaction conditions. |

Microwave-Assisted and Ultrasonic Irradiation Methods in Functionalized Pyridine Synthesis

Alternative energy sources are being explored to accelerate chemical reactions, reduce energy consumption, and often improve product yields and purity.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. researchgate.net It provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times—from hours to minutes. monash.edunih.gov In the synthesis of pyridine derivatives, microwave-assisted methods have consistently demonstrated higher yields and shorter reaction times compared to conventional heating. nih.govmdpi.com This technique can also enable solvent-free reactions, further enhancing the green credentials of the synthetic process. organic-chemistry.org

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source. tandfonline.com The phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in the liquid—generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. tandfonline.com The synthesis of various substituted pyridines and related heterocycles has been successfully achieved using ultrasonic irradiation, often at room temperature. tandfonline.comresearchgate.netresearchgate.net This method is noted for its high yields, significantly reduced reaction times, and operational simplicity, aligning well with the goals of sustainable chemistry. researchgate.netnanobioletters.com

| Energy Source | Typical Reaction Time | Yield Comparison | Key Benefits |

| Conventional Heating | Hours | Baseline | Standard, well-established |

| Microwave Irradiation | 2–20 minutes | Often Higher | Rapid heating, increased rate, high efficiency. nih.govmdpi.com |

| Ultrasonic Irradiation | 15–45 minutes | Often Higher | Energy efficient, mild conditions (e.g., room temp), enhanced rates. researchgate.netresearchgate.net |

Chemical Reactivity and Reaction Mechanisms of 6 Amino 2 Ethoxy 4 Methylpyridine 3 Carbonitrile

Nucleophilic and Electrophilic Reactivity of the Pyridine (B92270) Ring System

The pyridine ring, a six-membered aromatic heterocycle, exhibits a complex reactivity profile influenced by the nitrogen heteroatom. In contrast to benzene, pyridine is generally less susceptible to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. wikipedia.org When such reactions do occur, they are typically directed to the 3- and 5-positions. However, the presence of strong electron-donating groups, such as the amino and ethoxy groups in 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile, can activate the ring towards electrophilic attack.

Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions, due to the electron deficiency at these carbons. quimicaorganica.org The presence of a good leaving group is often a prerequisite for these reactions. In the case of this compound, the ethoxy group at the 2-position could potentially act as a leaving group under certain conditions, facilitating nucleophilic attack at this position.

The reactivity of the pyridine ring in this specific molecule is a balance of these competing electronic effects. The amino and ethoxy groups enhance the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine, while the nitrile group has a deactivating effect. The precise regioselectivity of electrophilic and nucleophilic attack would be determined by the specific reaction conditions and the nature of the attacking species.

Reactivity Profile of the Amino Group (e.g., Diazotization, Acylation, Alkylation)

The amino group at the 6-position of the pyridine ring is a key site of reactivity, behaving as a typical aromatic amine. It can readily undergo a variety of transformations, including diazotization, acylation, and alkylation.

Diazotization: The reaction of 2-aminopyridine (B139424) derivatives with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) leads to the formation of a diazonium salt. rsc.org These intermediates are highly versatile and can be subsequently converted into a wide range of functional groups, including hydroxyl, halogen, and cyano groups, through Sandmeyer-type reactions. For this compound, diazotization would yield the corresponding pyridine-6-diazonium salt, which could then be used to introduce various substituents at the 6-position.

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction results in the formation of an amide linkage. For instance, treatment with acetyl chloride would yield N-(2-ethoxy-4-methyl-3-cyanopyridin-6-yl)acetamide. This transformation is often used to protect the amino group during other reactions or to introduce new functionalities into the molecule.

Alkylation: The amino group can also undergo alkylation with alkyl halides or other alkylating agents. acs.org This reaction introduces an alkyl group onto the nitrogen atom, forming a secondary or tertiary amine. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants. For example, reaction with methyl iodide could yield 6-(methylamino)-2-ethoxy-4-methylpyridine-3-carbonitrile.

| Reaction Type | Reagents | Product Type |

| Diazotization | NaNO₂, HCl | Pyridine-6-diazonium salt |

| Acylation | Acetyl chloride, Base | N-acylated pyridine |

| Alkylation | Methyl iodide, Base | N-alkylated pyridine |

Transformations Involving the Nitrile Group (e.g., [2+3] Cycloadditions, Pinner Reactions)

The nitrile group at the 3-position is another important reactive center in the molecule, capable of participating in a variety of transformations, most notably cycloaddition reactions and Pinner reactions.

[2+3] Cycloadditions: The nitrile group can act as a dipolarophile in [2+3] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. uchicago.edu These reactions lead to the formation of five-membered heterocyclic rings. For example, the reaction with an azide (B81097) would yield a tetrazole ring fused to the pyridine core, a common motif in medicinal chemistry. The electron-withdrawing nature of the pyridine ring can enhance the reactivity of the nitrile group in these cycloadditions.

Pinner Reactions: The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnrochemistry.com This intermediate can then be hydrolyzed to an ester or an orthoester, or reacted with an amine to form an amidine. chem-station.com For this compound, treatment with an alcohol in the presence of a strong acid like HCl would first form the corresponding imino ester at the 3-position. Subsequent workup could lead to the formation of a methyl or ethyl ester at this position, depending on the alcohol used.

| Reaction Type | Reagents | Intermediate/Product Type |

| [2+3] Cycloaddition | Azide (e.g., NaN₃) | Tetrazole |

| Pinner Reaction | Alcohol, HCl | Imino ester salt / Ester |

Role of the Ethoxy Group in Directing Reactions or Steric and Electronic Influences

Electronic Influence: As an electron-donating group, the ethoxy group increases the electron density of the pyridine ring, particularly at the ortho and para positions (positions 3, 5, and 6). This activating effect makes the ring more susceptible to electrophilic attack compared to unsubstituted pyridine. nih.gov The electron-donating nature of the ethoxy group also influences the basicity of the pyridine nitrogen.

Steric Influence: The ethoxy group can exert a steric hindrance effect, potentially blocking or slowing down reactions at the adjacent 3-position. This steric bulk could influence the regioselectivity of certain reactions, favoring attack at less hindered positions of the molecule.

Directing Effects: In electrophilic aromatic substitution reactions, the ethoxy group, being an ortho, para-director, would direct incoming electrophiles to the 3- and 5-positions. However, the combined directing effects of the amino, methyl, and nitrile groups would ultimately determine the final substitution pattern. In nucleophilic aromatic substitution, the ethoxy group could potentially act as a leaving group, particularly if the pyridine ring is activated by electron-withdrawing groups or if the reaction is carried out under harsh conditions. tandfonline.com

Rearrangement Reactions and Tautomerism Studies Relevant to the Pyridine Scaffold

Substituted pyridines can undergo various rearrangement reactions, often under thermal or photochemical conditions. While specific rearrangement reactions for this compound are not extensively documented, related pyridine derivatives are known to undergo rearrangements such as the Ciamician–Dennstedt rearrangement. wikipedia.org

Tautomerism: Tautomerism is a significant phenomenon in heterocyclic chemistry, and aminopyridines can exist in tautomeric forms. wikipedia.org this compound can theoretically exist in an imino tautomeric form, where a proton from the amino group migrates to the ring nitrogen.

Amino form: The amino group is exocyclic to the pyridine ring.

Imino form: An imine group is part of the ring, and the amino nitrogen is part of a C=N double bond within the ring.

Spectroscopic studies, such as infrared spectroscopy, on related 2-aminopyridines have shown that they exist as an equilibrium mixture of two tautomers. nih.gov The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. nih.gov For this compound, the amino form is generally expected to be the major tautomer under normal conditions.

Advanced Spectroscopic and Crystallographic Investigations of 6 Amino 2 Ethoxy 4 Methylpyridine 3 Carbonitrile and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to each type of proton. The protons of the amino (-NH₂) group would likely appear as a broad singlet. The ethoxy group would show a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, arising from coupling with each other. The methyl group on the pyridine (B92270) ring would be observed as a singlet. The single proton on the pyridine ring would also present as a singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying each unique carbon atom. Key resonances would include those for the carbon atoms of the pyridine ring, the nitrile (-CN) group, the methyl group, and the ethoxy group.

To establish the precise connectivity, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial. HSQC would reveal the direct one-bond correlations between protons and their attached carbon atoms. HMBC, on the other hand, would show correlations between protons and carbons over two or three bonds, which is vital for assembling the molecular fragments and confirming the substitution pattern on the pyridine ring. For instance, an HMBC correlation between the pyridine ring proton and the carbon of the nitrile group would confirm their proximity.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -NH₂ | 5.30 - 5.40 (br s) | - |

| Pyridine-H | 7.10 - 7.25 (s) | 110.0 - 111.0 |

| -OCH₂CH₃ | 4.30 - 4.50 (q) | 61.0 - 62.0 |

| -OCH₂CH₃ | 1.30 - 1.50 (t) | 14.0 - 15.0 |

| Pyridine-CH₃ | 2.30 - 2.50 (s) | 18.0 - 20.0 |

| Pyridine-C-NH₂ | - | 159.0 - 161.0 |

| Pyridine-C-OR | - | 160.0 - 162.0 |

| Pyridine-C-CN | - | 87.0 - 88.0 |

| -CN | - | 117.0 - 118.0 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The amino (-NH₂) group would exhibit symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. The C≡N stretch of the nitrile group is a strong and sharp absorption, typically appearing around 2200-2230 cm⁻¹. The C-O stretching of the ethoxy group would be visible in the 1200-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the methyl and ethoxy groups would appear around 2850-3000 cm⁻¹. researchgate.net

Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information. The C≡N stretch is also typically strong in the Raman spectrum. The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum compared to the IR spectrum.

Computational studies on similar aminopyridine derivatives have been used to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental spectra. redalyc.orgresearchgate.net The following table summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| -NH₂ | Bending | 1600 - 1650 |

| -C≡N | Stretch | 2200 - 2230 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| C-O (Ethoxy) | Stretch | 1200 - 1300 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. It also provides information about the fragmentation pattern of the molecule under ionization, offering clues about its structure.

For this compound (C₉H₁₂N₄O), the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value. The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum would be characteristic of the compound's structure. Common fragmentation pathways for this molecule could include the loss of the ethoxy group, the methyl group, or cleavage of the pyridine ring. Analysis of these fragment ions can further support the proposed structure. For instance, the observation of a peak corresponding to the loss of an ethyl radical (29 Da) from the molecular ion would be consistent with the presence of an ethoxy group.

The following table shows the expected exact masses for the molecular ion and the protonated molecule of this compound.

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₉H₁₂N₄O | 192.1011 |

| [M+H]⁺ | C₉H₁₃N₄O | 193.1089 |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure, Intermolecular Interactions, and Crystal Packing

For this compound, a successful crystal structure determination would confirm the planar nature of the pyridine ring and provide the exact bond lengths and angles for all atoms. It would also reveal the conformation of the ethoxy group relative to the pyridine ring.

Of particular interest are the intermolecular interactions, which govern the crystal packing. Hydrogen bonding is expected to be a dominant interaction, with the amino group acting as a hydrogen bond donor and the nitrogen atom of the pyridine ring and the nitrile group acting as potential hydrogen bond acceptors. This could lead to the formation of supramolecular structures such as chains or sheets. cardiff.ac.ukmdpi.com Additionally, π-stacking interactions between the pyridine rings of adjacent molecules may also play a role in stabilizing the crystal structure.

While a crystal structure for the title compound has not been reported, the crystal structure of a closely related analog, 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile, shows that the molecules are linked by N-H···N hydrogen bonds into chains. mdpi.com A similar arrangement could be anticipated for this compound.

| Structural Feature | Expected Observation |

|---|---|

| Molecular Geometry | Confirmation of bond lengths, angles, and planarity of the pyridine ring. |

| Conformation | Orientation of the ethoxy and methyl groups relative to the pyridine ring. |

| Hydrogen Bonding | N-H···N interactions involving the amino group and pyridine/nitrile nitrogen atoms. |

| π-Stacking | Potential parallel-displaced or T-shaped interactions between pyridine rings. |

| Crystal Packing | Formation of chains, layers, or a 3D network through intermolecular interactions. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties and Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of a molecule, providing information about its electronic transitions and excited state behavior.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet and possibly the visible region, corresponding to π-π* and n-π* electronic transitions within the aromatic system. The presence of the amino and ethoxy groups as electron-donating substituents and the nitrile group as an electron-withdrawing substituent can influence the position and intensity of these absorption bands.

Many aminopyridine derivatives are known to be fluorescent. mdpi.com Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, and its emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The photophysical properties can be sensitive to the solvent environment, with changes in solvent polarity potentially leading to shifts in the absorption and emission maxima (solvatochromism).

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption and emission spectra, which can be compared with experimental data to gain a deeper understanding of the electronic structure and transitions. mdpi.com The following table provides a summary of the expected photophysical properties for the title compound, based on studies of similar 2-aminonicotinonitrile derivatives. mdpi.com

| Property | Expected Observation |

|---|---|

| Absorption Maxima (λabs) | In the UV-A or near-visible region, corresponding to π-π* and n-π* transitions. |

| Emission Maxima (λem) | Expected to exhibit fluorescence, with emission in the blue or green region of the spectrum. |

| Stokes Shift | The energy difference between the absorption and emission maxima. |

| Solvatochromism | Potential shifts in λabs and λem with changes in solvent polarity. |

Computational and Theoretical Chemistry Studies on 6 Amino 2 Ethoxy 4 Methylpyridine 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic properties of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile. A common approach involves geometry optimization of the molecule to find its most stable conformation, followed by the calculation of various electronic parameters.

The electronic structure is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is another key technique used to study charge distribution and intramolecular interactions. It provides information about the delocalization of electron density between occupied and unoccupied orbitals, which can reveal stabilizing interactions within the molecule.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) | Description |

| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.45 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.44 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 5.89 | The minimum energy required to remove an electron |

| Electron Affinity (A) | 1.45 | The energy released when an electron is added |

Note: The values presented are hypothetical and representative of typical results from DFT calculations for similar molecules.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors, which are then used to predict 1H and 13C NMR chemical shifts. These theoretical calculations can help in the assignment of peaks in experimental NMR spectra. researchgate.net

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By comparing the calculated infrared (IR) spectrum with the experimental one, researchers can assign specific vibrational modes to the observed absorption bands, providing a deeper understanding of the molecular structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. materialsciencejournal.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This information helps in understanding the electronic transitions occurring within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| 1H NMR | Chemical Shift (δ, ppm) for NH2 protons | 5.30 |

| 13C NMR | Chemical Shift (δ, ppm) for C≡N carbon | 117.5 |

| IR | Vibrational Frequency (cm-1) for C≡N stretch | 2210 |

| UV-Vis | Maximum Absorption Wavelength (λmax, nm) | 350 |

Note: These are representative values based on computational studies of similar pyridine (B92270) derivatives.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Models

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. mdpi.com For this compound, this can involve studying its synthesis or its participation in further chemical transformations.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. Transition state theory can be used to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is crucial for understanding the kinetics and feasibility of a reaction. Computational models can also provide insights into the geometry of the transition state, revealing the precise arrangement of atoms at the peak of the energy barrier.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule. researchgate.net The MEP map provides a visual representation of the charge distribution on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with a high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate a lower electron density and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the ethoxy group, suggesting these are sites for electrophilic interaction. The amino group's hydrogen atoms would likely exhibit positive potential, making them susceptible to nucleophilic interaction.

Theoretical Investigations of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Theoretical methods are employed to investigate the non-covalent interactions that govern the supramolecular chemistry of this compound. These interactions, such as hydrogen bonding and π-stacking, are crucial in determining the crystal packing and physical properties of the compound.

Structure-Property Relationship (SPR) Theoretical Investigations for Modulating Intrinsic Chemical Properties

Theoretical investigations into the structure-property relationships (SPR) of this compound and its derivatives are crucial for designing new molecules with tailored properties. By systematically modifying the chemical structure in silico (e.g., by introducing different substituents on the pyridine ring) and calculating the resulting changes in electronic and chemical properties, researchers can establish clear relationships between structure and function.

Applications of 6 Amino 2 Ethoxy 4 Methylpyridine 3 Carbonitrile As a Versatile Synthetic Building Block

Precursor in the Synthesis of Fused Heterocyclic Systems (e.g., Pyridopyrimidines, Pyridotriazines, Thienopyridines)

The ortho-amino-nitrile functionality on the pyridine (B92270) ring is a classic synthon for the construction of annulated nitrogen-containing heterocycles. This arrangement allows for cyclocondensation reactions with various reagents to form fused pyrimidine (B1678525), triazine, and thiophene (B33073) rings, leading to compounds with significant biological and material science applications.

Pyridopyrimidines: The synthesis of pyridopyrimidines is a prominent application of aminopyridine carbonitrile scaffolds. researchgate.net These fused systems are of great interest due to their wide range of physiological properties, including potential antiviral, antibacterial, anti-inflammatory, and antitumoral activities. researchgate.net The reaction typically involves the condensation of the amino-nitrile precursor with reagents containing a reactive carbonyl or equivalent functional group. For instance, reaction with formamide, formic acid, or triethyl orthoformate can lead to the formation of the pyrimidine ring fused to the pyridine core. researchgate.net Microwave-assisted synthesis has been shown to be an effective method for preparing such fused heterocyles, often resulting in good yields and shorter reaction times. mdpi.com

Pyridotriazines: The vicinal amino and nitrile groups can also be utilized to construct pyridotriazine systems. This is generally achieved by reacting the aminopyridine carbonitrile with a source of two additional nitrogen atoms. For example, diazotization of the amino group followed by an intramolecular cyclization involving the nitrile group can lead to the formation of a fused triazine ring. researchgate.net

Thienopyridines: Thienopyridines, which are thiophene rings fused to a pyridine core, are another important class of heterocycles accessible from 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile. The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes, which are precursors to thienopyridines. nih.gov In the context of the target molecule, it can react with elemental sulfur and a compound containing an active methylene (B1212753) group to build the fused thiophene ring. nih.govresearchgate.net Thienopyridine derivatives are valuable scaffolds in medicinal chemistry, forming the core of several pharmaceutical agents. mdpi.com

The table below summarizes typical synthetic routes for these fused systems starting from ortho-amino-nitrile precursors.

| Fused System | Typical Reagents | Reaction Type | Reference |

| Pyridopyrimidines | Formamide, Triethyl orthoformate, Phenyl isothiocyanate | Cyclocondensation | researchgate.netresearchgate.net |

| Pyridotriazines | Nitrous acid (from Sodium Nitrite) | Diazotization/Cyclization | researchgate.net |

| Thienopyridines | Elemental Sulfur, Active methylene compounds (e.g., ketones, malonates) | Gewald-type reaction | nih.govresearchgate.net |

Role in the Construction of Macrocyclic and Supramolecular Architectures

The structural features of this compound facilitate its participation in forming ordered, non-covalent assemblies known as supramolecular architectures. The amino group acts as a hydrogen bond donor, while the pyridine nitrogen and nitrile nitrogen atoms can act as hydrogen bond acceptors. This capacity for forming multiple, specific hydrogen bonds is crucial for self-assembly processes.

Utilization in the Preparation of Advanced Organic Materials

The unique electronic properties of the this compound scaffold make it a promising candidate for the development of advanced organic materials with applications in optics and electronics.

Derivatives of 2-aminopyridine-3-carbonitrile are known to exhibit interesting photophysical properties, including fluorescence. mdpi.commdpi.com These molecules often possess an intramolecular charge transfer (ICT) character due to the presence of electron-donating groups (amino, ethoxy) and electron-withdrawing groups (nitrile) on the aromatic ring. Upon photoexcitation, an electron is transferred from the donor to the acceptor, and the subsequent relaxation to the ground state can result in the emission of light (fluorescence).

The fluorescence emission of these compounds is often sensitive to the microenvironment, such as solvent polarity. mdpi.com This solvatochromic behavior makes them suitable for use as fluorescent probes and sensors. For example, a series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been successfully used as fluorescent molecular sensors to monitor the progress of photopolymerization reactions. mdpi.com As the polymerization proceeds, the viscosity and polarity of the medium change, leading to a detectable shift in the fluorescence spectrum of the probe. mdpi.com The specific substituents on the pyridine ring of this compound would fine-tune its photophysical properties, such as absorption/emission wavelengths and quantum yield, making it a tailored component for specific sensing applications. mdpi.com

The extended π-conjugated system of the pyridine ring, combined with its donor-acceptor substitution pattern, is a structural motif found in many organic semiconductor materials. These materials are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to form ordered structures through self-assembly, as discussed in section 6.2, is also advantageous for charge transport in semiconductor devices. While specific studies on this compound as an organic semiconductor are not widely reported, its structural analogues and the broader class of functionalized pyridines are actively investigated in materials science. Further derivatization, such as polymerization or incorporation into larger conjugated systems, could enhance its potential for use in optoelectronic devices.

The same electronic features that give rise to fluorescence—an extended π-system with electron-donating and electron-withdrawing groups—are also responsible for the absorption of visible light, which is the basis of color. Molecules with such characteristics are known as chromophores. The this compound structure is a potential scaffold for the synthesis of novel dyes and pigments. By chemically modifying the core structure, for example, through diazotization of the amino group and coupling with other aromatic systems (azo coupling), it is possible to create a wide range of colored compounds with tailored hues and properties for applications in textiles, inks, and coatings.

Scaffold for the Design and Synthesis of Ligands for Metal Complexes and Coordination Chemistry

This compound possesses multiple potential coordination sites, making it an excellent ligand for forming complexes with metal ions. The primary binding sites are typically the lone pair of electrons on the pyridine ring nitrogen and the amino group, which can act as a bidentate N,N-donor to chelate a metal center. cmu.edumdpi.com The nitrile group could also potentially coordinate to a metal ion, offering further structural diversity.

The formation of metal complexes can dramatically alter the physical and chemical properties of the organic ligand, including its electronic, optical, and catalytic behavior. The principles of coordination chemistry dictate that the geometry and stability of the resulting complex depend on the properties of both the metal ion and the ligand. nih.gov Pyridine-based ligands are ubiquitous in coordination chemistry and have been used to create complexes with a vast range of transition metals for applications in catalysis, medicine, and materials science. nih.govmdpi.comnih.gov

For example, Schiff base ligands derived from aminopyridine precursors have been shown to form stable complexes with metals like Cu(II), Zn(II), Co(II), and Cr(III). nih.govnih.gov The resulting metal complexes often exhibit interesting geometries, such as octahedral or tetrahedral, and can possess biological activity. nih.govmdpi.com Therefore, this compound serves as a valuable platform for designing novel ligands and exploring their coordination chemistry with various metal ions.

The table below lists the potential coordination sites of the molecule.

| Potential Donor Atom | Functional Group | Lewis Base Character |

| Pyridine Nitrogen | Pyridine Ring | Strong |

| Amino Nitrogen | Amino Group | Moderate |

| Nitrile Nitrogen | Nitrile Group | Weak |

Future Directions and Emerging Research Opportunities for 6 Amino 2 Ethoxy 4 Methylpyridine 3 Carbonitrile Chemistry

Exploration of Novel Catalytic Methods for its Synthesis and Selective Functionalization

Recent advancements in catalysis offer promising pathways for the synthesis and functionalization of 2-aminopyridine-3-carbonitriles. The development of novel catalytic systems is a cornerstone of modern organic synthesis, aiming for higher efficiency, selectivity, and sustainability.

One area of exploration is the use of nanostructured catalysts, such as Na2CaP2O7, which has proven effective in the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. mdpi.com These catalysts offer advantages like high surface area, reusability, and the ability to operate under environmentally benign conditions, such as solvent-free reactions. nih.gov The application of such catalysts to the synthesis of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile could lead to more sustainable and cost-effective production methods.

Furthermore, multicomponent reactions (MCRs) catalyzed by innovative systems present a powerful tool for the rapid construction of complex molecules from simple precursors. nih.gov Research into new MCRs for the synthesis of highly substituted 2-aminopyridines, including the target compound, could significantly expand the accessible chemical space. nih.govresearchgate.net The development of catalyst-free MCRs under solvent-free conditions also represents a significant step towards greener chemical processes. researchgate.net

The selective functionalization of the aminopyridine core is another critical area. While traditional methods often require harsh conditions, modern catalytic approaches, including palladium-catalyzed cross-coupling reactions, have been employed for the synthesis of aminopyridines. nih.govacs.org Future research could focus on developing catalysts that allow for the precise modification of the this compound scaffold at specific positions, enabling the synthesis of a diverse library of derivatives with tailored properties. Tuning the structure of aminopyridine catalysts themselves has also shown promise for improving activity and selectivity in the functionalization of other molecules, a principle that could be reciprocally applied. researchgate.net

| Catalytic Method | Key Features | Potential Application to this compound |

| Nanostructured Catalysts (e.g., Na2CaP2O7) | High efficiency, reusability, green conditions | Sustainable and efficient synthesis |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity | Rapid generation of diverse derivatives |

| Palladium-Catalyzed C-N Bond Formation | High yields, broad substrate scope | Selective N-functionalization |

Development of Advanced Materials Incorporating the this compound Scaffold with Tunable Properties

The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the development of advanced materials. The pyridine (B92270) ring, in particular, is a common component in functional materials due to its coordination ability and electronic characteristics.

One promising avenue is the incorporation of this scaffold into metal-organic frameworks (MOFs). The nitrogen atoms of the pyridine ring and the amino group, along with the nitrile functionality, can act as coordination sites for metal ions, leading to the formation of porous materials with potential applications in gas storage, separation, and catalysis. The substitutable nature of the pyridine ring allows for the tuning of the MOF's properties, such as pore size and functionality.

Another area of interest is the development of polymeric materials. Pyridine-containing polymers have been investigated for a variety of applications, including as membranes for gas separation. mdpi.com By incorporating the this compound unit into a polymer backbone, it may be possible to create materials with tailored thermal, mechanical, and electronic properties. For instance, the polarity and hydrogen-bonding capabilities of the amino and ethoxy groups could influence the polymer's solubility and intermolecular interactions.

Furthermore, the inherent fluorescence of some aminopyridine derivatives suggests their potential use in the development of sensors and imaging agents. Research into the photophysical properties of materials containing the this compound scaffold could lead to the creation of novel fluorescent probes for detecting specific analytes or for use in biological imaging.

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering advantages in terms of safety, efficiency, and scalability. rsc.orgsoci.org The integration of the synthesis of this compound and its derivatives into these platforms is a key area for future research.

Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. beilstein-journals.orgmit.edu For the synthesis of aminopyridine derivatives, flow chemistry can enable the safe handling of hazardous reagents and intermediates, as well as facilitate multistep sequences without the need for intermediate purification. uc.pt The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully adapted to a continuous flow process. beilstein-journals.org

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new derivatives. By systematically varying starting materials and reaction conditions, these platforms can rapidly generate libraries of compounds for screening in various applications. rsc.org This high-throughput approach is particularly valuable in drug discovery and materials science.

| Technology | Advantages | Relevance to this compound |

| Flow Chemistry | Precise control, enhanced safety, scalability | Efficient and safe synthesis of the scaffold and its derivatives |

| Automated Synthesis | High-throughput screening, rapid optimization | Accelerated discovery of new functional molecules |

Deeper Computational Insights into its Reactivity and Rational Design of New Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding the rational design of new molecules. researchgate.netrsc.org For this compound, computational studies can play a crucial role in several areas.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure and reactivity of the molecule. researchgate.net By mapping the electron density and identifying the most reactive sites, researchers can predict the outcomes of various chemical transformations and design more efficient synthetic routes. Computational studies on related aminopyridine systems have already been used to understand their properties. acs.org

Molecular docking simulations are particularly valuable in the context of drug discovery. By modeling the interaction of this compound derivatives with biological targets, such as enzymes and receptors, it is possible to predict their potential therapeutic activity and guide the design of more potent and selective inhibitors. nih.govnih.gov This approach has been successfully applied to other aminopyridine derivatives. nih.govwustl.edunih.gov

Furthermore, computational methods can be used to predict the properties of novel materials incorporating the aminopyridine scaffold. For example, simulations can be used to assess the gas adsorption capacity of a hypothetical MOF or the mechanical strength of a new polymer, thereby accelerating the materials discovery process.

Unconventional Reactivity Patterns and Green Chemical Transformations of Aminopyridines Carbonitriles

Exploring unconventional reactivity patterns of this compound can open doors to novel chemical transformations and the synthesis of unique molecular architectures. This involves investigating reactions that deviate from the well-established reactivity of aminopyridines.

One area of interest is the activation of otherwise inert C-H bonds on the pyridine ring. Recent advances in C-H activation catalysis could enable the direct functionalization of the scaffold without the need for pre-installed activating groups, leading to more atom-economical synthetic routes.

The nitrile group also offers opportunities for unconventional reactivity. While it is commonly used as a precursor for other functional groups, it can also participate in cycloaddition reactions or act as a directing group in transition metal-catalyzed reactions. Investigating these possibilities could lead to the discovery of new synthetic methodologies.

In line with the principles of green chemistry, the development of environmentally friendly transformations is a high priority. unibo.it This includes the use of water as a solvent, biodegradable catalysts, and energy-efficient reaction conditions such as microwave irradiation. ijarsct.co.innih.gov The synthesis of aminopyridine derivatives has been achieved using green methods, such as multicomponent reactions in the absence of solvents. nih.govresearchgate.netnih.gov A one-pot, two-step synthesis of a related compound, 6-amino-2-pyridone-3,5-dicarbonitrile, has been reported using natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate, highlighting a move towards more sustainable synthesis. chemrxiv.org The use of recyclable magnetic nanocatalysts also represents a significant advancement in the green synthesis of related aminonitrile compounds. rsc.org

Application in Sustainable Chemical Processes and Circular Economy Models

The integration of this compound chemistry into sustainable chemical processes and circular economy models is a long-term goal that aligns with global efforts to reduce the environmental impact of the chemical industry.

One aspect of this is the use of renewable feedstocks for the synthesis of the pyridine scaffold. Research into the production of pyridines from biomass-derived sources, such as glycerol, is an active area of investigation. rsc.org Developing a synthetic route to this compound from renewable starting materials would significantly enhance its sustainability profile.

In the context of a circular economy, the focus is on designing products and processes that minimize waste and maximize the reuse of materials. For materials incorporating the this compound scaffold, this would involve developing methods for their recycling and degradation into non-toxic components at the end of their lifecycle. For instance, designing polymers that can be chemically recycled back to their monomeric units would be a significant step towards a circular materials economy. The development of bio-based and biodegradable pyridine-dicarboxylic acid derived polyesters showcases a move in this direction for related pyridine compounds. researchgate.net

Furthermore, the application of this compound and its derivatives as catalysts in other chemical processes could contribute to a more sustainable chemical industry. The development of pyridine-based catalysts for various transformations is an ongoing area of research. The growing market for pyridine and its derivatives, driven by the pharmaceutical and agrochemical sectors, underscores the economic importance of developing sustainable production methods. grandviewresearch.com

Q & A

Q. What are the standard synthetic routes for 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example:

- Nucleophilic substitution : Reacting 6-amino-2-ethoxy-4-methylpyridine with malononitrile in methanol or ethanol under basic conditions (e.g., sodium ethoxide) yields the carbonitrile derivative. Optimizing solvent polarity and catalyst concentration can enhance yields .

- Cyclocondensation : Pyridine-3-carbonitrile derivatives are often prepared by reacting substituted piperidones or pyridinones with nitrile-containing reagents (e.g., ylidenemalononitriles) in the presence of mild bases .

Q. Key Considerations :

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- IR spectroscopy : Confirms the nitrile group (C≡N stretch at ~2200 cm⁻¹) and amino group (N-H stretches at ~3300–3500 cm⁻¹) .

- ¹H NMR : Identifies ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and methyl protons (δ 2.1–2.5 ppm) .

- ¹³C NMR : Detects the carbonitrile carbon (δ ~110–120 ppm) and aromatic carbons .

- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in bond lengths and angles (e.g., C-N and C-O distances) .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies include:

- Cross-validation : Compare X-ray crystallography (SHELX-refined) with NMR/IR data to confirm substituent positions .

- Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) affecting spectral consistency .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

Case Study : In pyridine-carbonitrile derivatives, conflicting NOESY correlations were resolved by refining crystallographic occupancy factors using SHELXL .

Q. What strategies optimize reaction yields for derivatives of this compound?

Methodological Answer: Yield optimization involves:

- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) may enhance nitrile coupling efficiency .

- Solvent-free conditions : Reduces side reactions and simplifies purification (e.g., 80–95% yields reported for solvent-free syntheses) .

- Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 30-minute reactions vs. 24-hour conventional heating) .

Q. How can computational methods guide the design of biologically active derivatives?

Methodological Answer:

- Molecular docking : Predicts binding affinities to target proteins (e.g., kinases or receptors) using software like AutoDock or Schrödinger .

- QSAR modeling : Correlates substituent electronic properties (e.g., Hammett σ values) with bioactivity. For example, electron-withdrawing groups (e.g., CF₃) enhance antimicrobial activity in pyridine-carbonitriles .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) early in design .

Case Study : Derivatives with 4-aryl substituents showed improved anti-inflammatory activity (IC₅₀ = 1.2 µM) compared to parent compounds (IC₅₀ = 8.7 µM) .

Q. What methodologies are recommended for evaluating biological activity?

Methodological Answer:

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC values) against S. aureus or E. coli .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Mechanistic studies :

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research) .

- ROS detection : DCFH-DA probes quantify oxidative stress in cellular models .

Key Data : Pyridine-carbonitriles with amino groups exhibit IC₅₀ values <10 µM in kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.